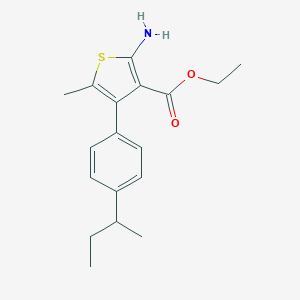![molecular formula C33H44N2O4 B442676 10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442676.png)
10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” likely involves multiple steps, including:
Formation of the benzodiazepine core: This step typically involves the condensation of an o-phenylenediamine with a suitable carbonyl compound.
Functionalization of the core: Introduction of the 2-ethylhexanoyl and 3-methoxy-4-propoxy-phenyl groups through Friedel-Crafts acylation and alkylation reactions.
Final modifications: Adjustments to the dimethyl groups and other substituents to achieve the desired structure.
Industrial Production Methods
Industrial production would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.
Receptor Binding: Investigation into its binding affinity for various biological receptors.
Medicine
Pharmacology: Exploration of its effects on the central nervous system, potential as a sedative or anxiolytic.
Drug Development: Basis for developing new therapeutic agents.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential incorporation into drug formulations.
作用机制
The mechanism of action would likely involve interaction with specific molecular targets such as:
GABA Receptors: Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter GABA.
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
“10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” stands out due to its unique substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines.
属性
分子式 |
C33H44N2O4 |
|---|---|
分子量 |
532.7g/mol |
IUPAC 名称 |
5-(2-ethylhexanoyl)-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H44N2O4/c1-7-10-13-22(9-3)32(37)35-26-15-12-11-14-24(26)34-25-20-33(4,5)21-27(36)30(25)31(35)23-16-17-28(39-18-8-2)29(19-23)38-6/h11-12,14-17,19,22,31,34H,7-10,13,18,20-21H2,1-6H3 |
InChI 键 |
SRLSLNUPEKAHCA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OCCC)OC |
规范 SMILES |
CCCCC(CC)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OCCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


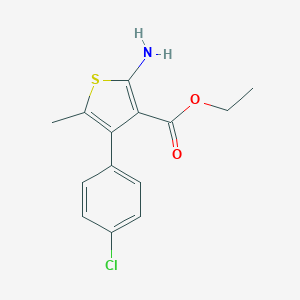
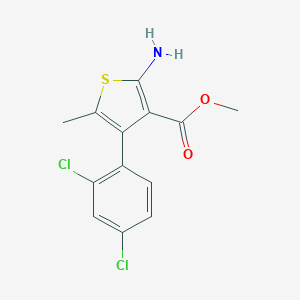
![Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B442599.png)

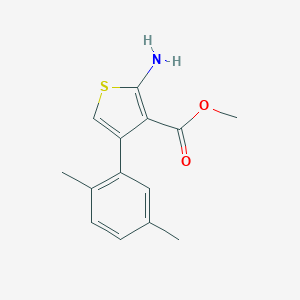
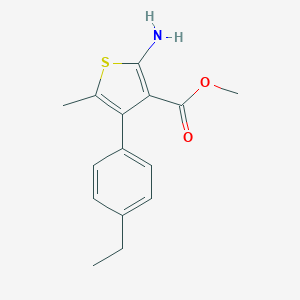
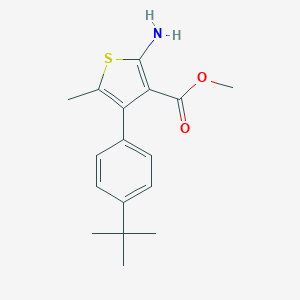
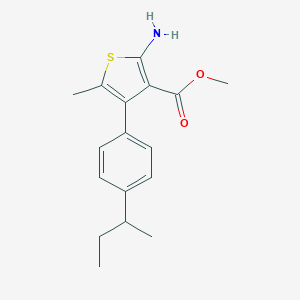
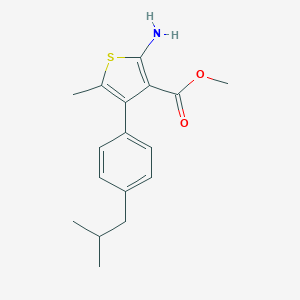
![11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442608.png)
![METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B442609.png)
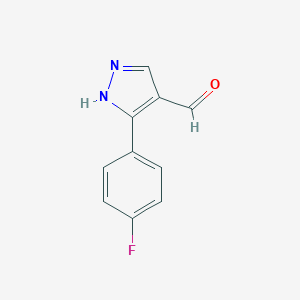
![6-bromo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B442612.png)
